Synthesis, Characterization, and Pharmacological Utility of 1-Methoxyisoquinoline-7-carboxylic Acid
Synthesis, Characterization, and Pharmacological Utility of 1-Methoxyisoquinoline-7-carboxylic Acid
Executive Summary
1-Methoxyisoquinoline-7-carboxylic acid (CAS: 1369280-83-0) is a highly valued heterocyclic building block in modern medicinal chemistry. It serves as a core pharmacophore and critical intermediate in the development of [1] and . This whitepaper provides a comprehensive, self-validating technical guide to its synthesis, mechanistic rationale, and physicochemical characterization, designed specifically for drug development professionals.
Pharmacological Significance & Structural Rationale
The isoquinoline scaffold is privileged in drug discovery. The specific substitution pattern of 1-methoxyisoquinoline-7-carboxylic acid offers dual functional utility:
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C1-Methoxy Group: Acts as an electron-donating group that modulates the basicity of the isoquinoline nitrogen. This improves metabolic stability against oxidative cleavage while providing a steric shield that prevents off-target kinase binding.
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C7-Carboxylic Acid: Provides a versatile synthetic handle for amide coupling, enabling the attachment of complex spirocyclic or piperazine-based appendages necessary for target engagement in ACC inhibition[1].
Figure 1: Pharmacological mechanism of ACC inhibition by isoquinoline-derived compounds.
Retrosynthetic Strategy & Mechanistic Insights
Direct C-H activation or functionalization of the isoquinoline core at the C7 position is electronically disfavored. Therefore, a de novo construction or pre-functionalized halogenated precursor is required. The optimal, high-yielding route utilizes 7-bromo-1-chloroisoquinoline as the starting material[2].
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Step 1: Nucleophilic Aromatic Substitution (SNAr). The C1 chlorine is highly activated by the adjacent ring nitrogen. Displacement with sodium methoxide yields. Traditional thermal heating often leads to incomplete conversion or ether cleavage. Microwave irradiation at 130 °C provides rapid, volumetric heating, driving the reaction to >90% conversion within 3 hours while preserving the integrity of the bromo-substituent[2].
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Step 2: Palladium-Catalyzed Carbonylation. The C7 bromine undergoes oxidative addition with a Pd(II) catalyst. Using Pd(dppf)Cl₂ is critical here; the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically demanding environment that accelerates the reductive elimination of the acyl-palladium intermediate, ensuring efficient carbon monoxide insertion. Subsequent hydrolysis of the resulting methyl ester yields the target carboxylic acid.
Figure 2: Stepwise retrosynthetic and forward synthesis workflow for the target compound.
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding to the next step.
Protocol A: Synthesis of 7-Bromo-1-methoxyisoquinoline
Rationale: Microwave-assisted SNAr ensures high fidelity and prevents the degradation of the basic isoquinoline nitrogen[2].
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Preparation: In a heavy-walled microwave vial, combine 7-bromo-1-chloroisoquinoline (1.0 eq, 570 mg, 2.4 mmol) with anhydrous methanol (10 mL).
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Reagent Addition: Add sodium methoxide (25 wt% solution in methanol, 10.0 eq, 1.5 mL, 24 mmol)[2].
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Reaction: Seal the vial with a Teflon-lined crimp cap. Irradiate in a microwave reactor at 130 °C for 3 hours[2].
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Validation Checkpoint 1 (In-Process): Remove a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 242/244) is <2% relative to the product peak (m/z 238/240).
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Workup: Concentrate the reaction mixture under reduced pressure. Resuspend the crude residue in ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford 7-bromo-1-methoxyisoquinoline as a solid.
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Validation Checkpoint 2 (Quality Control): Yield should be >90%. TLC (Hexanes:EtOAc 4:1) must show a single UV-active spot at Rf ~0.60.
Protocol B: Carbonylation and Hydrolysis to 1-Methoxyisoquinoline-7-carboxylic acid
Rationale: A tandem esterification-saponification sequence is employed because direct carboxylation to the free acid often suffers from poor solubility and catalyst poisoning.
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Carbonylation: In a stainless-steel Parr reactor, dissolve 7-bromo-1-methoxyisoquinoline (1.0 eq) in a mixture of methanol and DMF (1:1 v/v). Add triethylamine (3.0 eq) and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
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Pressurization: Purge the vessel with N₂ (3x), then with CO gas (3x). Pressurize to 50 psi with CO.
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Heating: Heat the mixture to 70 °C for 16 hours.
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Validation Checkpoint 3: LC-MS should indicate complete consumption of the bromide (m/z 238/240) and the appearance of the methyl ester intermediate (m/z 218.1 [M+H]⁺).
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Saponification: Concentrate the mixture, dissolve the crude ester in THF/H₂O (3:1), and add LiOH·H₂O (3.0 eq). Stir at ambient temperature for 4 hours.
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Isolation: Acidify the aqueous layer to pH 3-4 using 1M HCl. The product will precipitate. Filter, wash with cold water, and dry under high vacuum.
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Validation Checkpoint 4 (Final QC): IR spectroscopy must show a strong C=O stretch at ~1690-1710 cm⁻¹. LC-MS must confirm the exact mass (m/z 204.1 [M+H]⁺).
Physicochemical & Spectroscopic Characterization
Robust characterization is essential for downstream applications. The quantitative data for the intermediates and final product are summarized below.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Weight | Physical State | Key MS (m/z) [M+H]⁺ |
| 7-Bromo-1-chloroisoquinoline | N/A | 242.49 g/mol | Off-white solid | 242.0, 244.0 |
| 7-Bromo-1-methoxyisoquinoline | 1374258-30-6 | 238.08 g/mol | White solid | 238.0, 240.0 |
| 1-Methoxyisoquinoline-7-carboxylic acid | 1369280-83-0 | 203.19 g/mol | White powder | 204.1 |
Table 2: Diagnostic NMR Data (1H NMR, 400 MHz, DMSO-d₆)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale / Causality |
| C8-H | 8.75 | d (J = 1.5 Hz) | 1H | Highly deshielded by the adjacent C7-carboxylic acid and C1-methoxy group. |
| C6-H | 8.12 | dd (J = 8.5, 1.5 Hz) | 1H | Ortho-coupling to C5-H, meta-coupling to C8-H. |
| C3-H | 8.05 | d (J = 5.8 Hz) | 1H | Deshielded by the adjacent ring nitrogen. |
| C5-H | 7.90 | d (J = 8.5 Hz) | 1H | Ortho-coupling to C6-H. |
| C4-H | 7.45 | d (J = 5.8 Hz) | 1H | Ortho-coupling to C3-H. |
| -OCH₃ | 4.05 | s | 3H | Characteristic singlet for the C1 methoxy protons. |
| -COOH | 13.20 | br s | 1H | Broad exchangeable proton, confirming successful saponification. |
Conclusion
The synthesis of 1-methoxyisoquinoline-7-carboxylic acid requires precise control over nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. By employing microwave irradiation and sterically demanding bidentate ligands, researchers can achieve high yields and purity while avoiding degradation pathways. The self-validating protocols provided herein ensure reproducibility, making this guide an authoritative resource for drug development professionals working with isoquinoline pharmacophores.
References
- Pfizer Inc. (2015). N1/N2-lactam acetyl-CoA carboxylase inhibitors (US Patent 8993586B2).
- Bristol-Myers Squibb Company. (2017). Triazolopyridine inhibitors of myeloperoxidase (WO Patent 2017040449A1).
